molecular formula C12H18Cl2N2O2 B562456 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride CAS No. 86620-70-4

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride

Cat. No.: B562456
CAS No.: 86620-70-4
M. Wt: 293.188
InChI Key: FTYMSLWMAMSCLG-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. It is commonly used in organic synthesis and has various applications in scientific research and industry. The compound is known for its stability and solubility in water, making it a valuable reagent in chemical reactions.

Preparation Methods

The synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride involves several steps. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent. . This method is efficient, cost-effective, and environmentally friendly, with a high yield and purity of the final product.

Chemical Reactions Analysis

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include solvents like methanol or water, and reaction temperatures ranging from room temperature to slightly elevated temperatures. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride can be compared with other similar compounds, such as:

    4-(Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: This compound has a similar structure but with a methyl group on the piperazine ring, which can affect its reactivity and binding properties.

    4-(Piperazin-1-yl)benzoic acid: Lacks the methyl group on the benzoic acid moiety, resulting in different chemical and biological properties.

    4-(Piperazin-1-ylmethyl)benzoic acid: The non-dihydrochloride form, which may have different solubility and stability characteristics.

These comparisons highlight the unique features of this compound, such as its enhanced solubility and stability due to the dihydrochloride form.

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYMSLWMAMSCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86620-70-4
Record name 4-(Piperazin-1-ylmethyl)benzoesäure dihydrochlorid
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